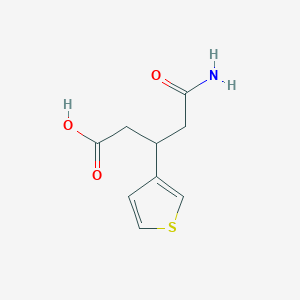

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid

Vue d'ensemble

Description

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid is a thienyl-containing glutamate analogue. This compound has gained attention for its potential therapeutic value in various disorders of the nervous system. It is known for its unique structure, which includes a thienyl group, making it a subject of interest in both organic and medicinal chemistry.

Méthodes De Préparation

The synthesis of 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of a thienyl-containing precursor.

Amination: The precursor undergoes amination to introduce the amino group.

Oxidation: The compound is then oxidized to form the oxo group.

Final Assembly: The final step involves the coupling of the thienyl group with the pentanoic acid backbone under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity. These methods often use advanced catalytic processes and continuous flow reactors to enhance efficiency.

Analyse Des Réactions Chimiques

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Condensation: The compound can undergo condensation reactions with other carboxylic acids or amines to form amides or peptides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving glutamate receptors.

Medicine: It has potential therapeutic applications in treating neurological disorders due to its structural similarity to glutamate.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid involves its interaction with glutamate receptors in the nervous system. The compound mimics the action of glutamate, a key neurotransmitter, by binding to its receptors and modulating their activity. This interaction can influence various neural pathways, potentially offering therapeutic benefits in conditions like epilepsy and neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid can be compared with other similar compounds, such as:

5-Aminopentanoic acid: A simpler analogue without the thienyl group.

3-Amino-4-methylpentanoic acid: Contains a methyl group instead of the thienyl group.

5-Azido-2-(Fmoc-amino)pentanoic acid: Contains an azido group and is used in peptide synthesis.

The uniqueness of this compound lies in its thienyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .

Activité Biologique

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, a thienyl-containing glutamate analogue, has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound's structure includes a thienyl group, which enhances its interaction with biological macromolecules, particularly glutamate receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is crucial to its biological activity. The presence of both amino and oxo groups allows it to mimic glutamate, facilitating interactions with glutamate receptors.

Chemical Formula : C₈H₉N₃O₂S

Molecular Weight : 199.24 g/mol

CAS Number : 1447967-08-9

The primary mechanism of action for this compound involves its interaction with glutamate receptors , which are pivotal in various neurological functions. By mimicking glutamate, this compound can modulate receptor activity, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.

Interaction with Glutamate Receptors

- Binding Affinity : The compound binds to glutamate receptors, particularly NMDA and AMPA receptors, which are involved in synaptic plasticity and memory functions.

- Neurotransmission Modulation : By mimicking glutamate, it can enhance or inhibit neurotransmission depending on the receptor subtype activated.

- Influence on Neural Pathways : The modulation of these pathways can lead to potential therapeutic effects in treating disorders like anxiety, depression, and schizophrenia.

In Vitro Studies

Research has demonstrated that this compound can influence cellular responses in neuronal cell lines:

- Neuroprotection : Studies indicate that this compound may protect neurons from excitotoxicity induced by excessive glutamate levels.

- Cell Viability : Experiments have shown improved cell viability in neuronal cultures treated with this compound under stress conditions.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Epileptic Models : In models of epilepsy, administration of this compound resulted in a reduction of seizure frequency and severity.

- Cognitive Function : Behavioral tests indicated improvements in learning and memory tasks following treatment with this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Aminopentanoic Acid | Lacks thienyl group | Limited interaction with glutamate receptors |

| 3-Amino-4-methylpentanoic Acid | Contains a methyl group | Different receptor selectivity |

| 5-Azido-2-(Fmoc-amino)pentanoic Acid | Contains an azido group | Used primarily in peptide synthesis |

The thienyl group in this compound enhances its binding properties and biological activity compared to these simpler analogues.

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

- Neurodegenerative Diseases : A study published in Journal of Medicinal Chemistry highlighted its potential as a neuroprotective agent against oxidative stress in neuronal cells.

- Epilepsy Treatment : Research conducted on animal models indicated that this compound could significantly reduce seizure activity, suggesting its role as an anticonvulsant.

- Cognitive Enhancement : Behavioral assessments demonstrated enhanced memory retention in subjects treated with this compound compared to controls.

Propriétés

IUPAC Name |

5-amino-5-oxo-3-thiophen-3-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-8(11)3-7(4-9(12)13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCNCSDJZSMJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.